molecular formula C23H22N2O2 B12580617 N-Benzyl-N~2~-(diphenylmethylidene)-N-methoxyglycinamide CAS No. 599177-26-1

N-Benzyl-N~2~-(diphenylmethylidene)-N-methoxyglycinamide

Cat. No.: B12580617
CAS No.: 599177-26-1
M. Wt: 358.4 g/mol
InChI Key: XSVUZVIQVYYDCO-UHFFFAOYSA-N
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Description

N-Benzyl-N~2~-(diphenylmethylidene)-N-methoxyglycinamide is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a benzyl group, a diphenylmethylidene moiety, and a methoxyglycinamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N~2~-(diphenylmethylidene)-N-methoxyglycinamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of benzylamine with diphenylmethanone to form an intermediate, which is then reacted with methoxyglycinamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like sodium hydride to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N~2~-(diphenylmethylidene)-N-methoxyglycinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or THF.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under specific pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-Benzyl-N~2~-(diphenylmethylidene)-N-methoxyglycinamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of N-Benzyl-N~2~-(diphenylmethylidene)-N-methoxyglycinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-2-phenethylamine
  • N-Benzyl-2,2-dimethylpropanediamide
  • N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide

Uniqueness

N-Benzyl-N~2~-(diphenylmethylidene)-N-methoxyglycinamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

599177-26-1

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

2-(benzhydrylideneamino)-N-benzyl-N-methoxyacetamide

InChI

InChI=1S/C23H22N2O2/c1-27-25(18-19-11-5-2-6-12-19)22(26)17-24-23(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16H,17-18H2,1H3

InChI Key

XSVUZVIQVYYDCO-UHFFFAOYSA-N

Canonical SMILES

CON(CC1=CC=CC=C1)C(=O)CN=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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